molecular formula C17H21N3O4S2 B2620655 N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide CAS No. 2034345-25-8

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B2620655
CAS No.: 2034345-25-8
M. Wt: 395.49
InChI Key: KOONYDASVFIUBB-UHFFFAOYSA-N
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Description

This compound is a structurally complex imidazole-4-sulfonamide derivative characterized by:

  • A 1H-imidazole core substituted at position 2 with an isopropyl group and at position 1 with a methyl group.
  • A hydroxyethyl side chain linked to a 5-(thiophen-3-yl)furan-2-yl moiety, introducing heterocyclic diversity (furan and thiophene rings).

The hydroxyethyl group may enhance solubility or modulate pharmacokinetics .

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S2/c1-11(2)17-19-16(9-20(17)3)26(22,23)18-8-13(21)15-5-4-14(24-15)12-6-7-25-10-12/h4-7,9-11,13,18,21H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOONYDASVFIUBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CN1C)S(=O)(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound's structure includes a thiophene ring, a furan moiety, and an imidazole sulfonamide group. Its molecular formula is C15H18N2O4SC_{15}H_{18}N_2O_4S, with a molecular weight of approximately 318.38 g/mol. The presence of these functional groups contributes to its biological reactivity and interaction with various biological targets.

This compound is believed to exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : The imidazole structure can interact with various receptors, potentially modulating signaling pathways critical for cell survival and proliferation.
  • Induction of Apoptosis : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by activating intrinsic pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest that the compound may serve as a potential lead for the development of new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound displays cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)12.5
A549 (Lung Cancer)15.0
HeLa (Cervical Cancer)10.0

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated various derivatives of imidazole compounds, including this compound, highlighting its effectiveness against resistant strains of bacteria .
  • Anticancer Mechanism Exploration : Another research article investigated the mechanism by which this compound induces apoptosis in cancer cells, revealing that it activates caspase pathways associated with programmed cell death .
  • Structure–Activity Relationship (SAR) : An analysis of structural modifications indicated that variations in the thiophene and furan substitutions significantly affect biological activity, suggesting avenues for optimizing efficacy .

Comparison with Similar Compounds

Structural Comparison
Compound Name / ID (from Evidence) Core Structure Key Substituents Functional Groups Heterocycles
Target Compound 1H-imidazole 2-isopropyl, 1-methyl, 4-sulfonamide, hydroxyethyl-(thiophen-3-yl)furan Sulfonamide, hydroxyl Furan, thiophene
2-(Furan-2-yl)-4,5-diphenyl-1H-imidazole [31] 1H-imidazole 2-furan, 4,5-diphenyl None Furan
4,5-Diphenyl-2-(thiophen-2-yl)-1H-imidazole [39] 1H-imidazole 2-thiophene, 4,5-diphenyl None Thiophene
Ranitidine complex nitroacetamide () Furan Sulfonamide ethyl, nitroacetamide Sulfonamide, nitro Furan
1,2,4-Triazole-3-thiones [7–9] () 1,2,4-triazole 4-(4-X-phenylsulfonyl)phenyl, 2,4-difluorophenyl Thione, sulfonyl None

Key Observations :

  • The target compound’s imidazole-sulfonamide core differentiates it from triazole derivatives (e.g., ) and ranitidine analogs (–6), which focus on furan-thioether or nitroacetamide groups.
  • The hydroxyethyl group is unique among compared compounds, possibly influencing solubility or metabolic stability .
Pharmacological and Physicochemical Properties
  • Target Compound: The sulfonamide group is associated with enzyme inhibition (e.g., carbonic anhydrase), while the thiophene-furan system may confer antimicrobial or anti-inflammatory properties. No direct activity data are available.
  • Ranitidine Analogs (–6) : H₂ receptor antagonists; the target’s sulfonamide and heterocycles suggest divergent mechanisms.
Table: Key Functional Group Contributions
Functional Group Role in Target Compound Example in Comparable Compounds
Sulfonamide Enzyme inhibition, hydrogen bonding Ranitidine sulfonamide derivatives ()
Thiophene-furan π-π interactions, metabolic stability 4,5-Diphenyl-2-(thiophen-2-yl)-1H-imidazole ()
Hydroxyethyl Solubility modulation Not observed in compared compounds

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